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Compound of Interest

Compound Name: Benzotrifuroxan

Cat. No.: B3051571 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and

toxicological profiles of isomers with the molecular formula C6N6O6. The information is curated

for researchers, scientists, and professionals in drug development, with a focus on presenting

quantitative data, detailed experimental methodologies, and visual representations of key

processes.

Introduction to C6N6O6 Isomers
The molecular formula C6N6O6 encompasses several isomers, with the most prominent being

Hexanitrobenzene (HNB), Hexanitrosobenzene, and Benzenetrifuroxan. These compounds are

characterized by a benzene ring backbone with six nitrogen and six oxygen atoms as

substituents. Their highly nitrated or nitrosated nature imparts significant energetic properties,

making them a subject of interest primarily in the field of explosives. However, the toxicological

and potential pharmacological activities of these and related nitroaromatic compounds are also

of critical importance for environmental and health sciences.

Physicochemical and Energetic Properties
The quantitative properties of the primary C6N6O6 isomers are summarized in the tables below

for easy comparison.

Table 1: Physicochemical Properties of C6N6O6 Isomers
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Property
Hexanitrobenzene
(HNB)

Hexanitrosobenzen
e

Benzenetrifuroxan

Molecular Formula C6N6O12[1] C6N6O6[2] C6N6O6

Molar Mass 348.10 g/mol [1] 252.10 g/mol [2] 252.102 g/mol

Appearance

Yellow or brown

powdered crystals[1]

[3]

- Crystalline solid

Density 1.985 g/cm³[1][3] - -

Melting Point
256 to 264 °C

(decomposes)[1][3]
- 195 °C

Crystal System - - Orthorhombic

Space Group - - Pna21

Note: Data for Hexanitrosobenzene is limited due to its instability.

Table 2: Energetic Properties of C6N6O6 Isomers
Property Hexanitrobenzene (HNB) Benzenetrifuroxan

Detonation Velocity 9,340 m/s[1][3] 8.61 km/s

Chapman-Jouguet Detonation

Pressure
43 GPa[3] -

Heat of Formation 17.48 kJ/mol[3] 606 kJ/mol

Heat of Explosion - 5903 kJ/kg

Shock Sensitivity None[1][3] Sensitive to impact

Friction Sensitivity None[1][3] -

Synthesis Protocols
Detailed experimental procedures for the synthesis of Hexanitrobenzene and

Benzenetrifuroxan are outlined below.
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Synthesis of Hexanitrobenzene (HNB)
A common method for the synthesis of HNB involves the oxidation of pentanitroaniline.[1][4]

Experimental Protocol:

Dissolution: Dissolve pentanitroaniline in fuming sulfuric acid (containing 20% oleum).

Cooling: Cool the solution to 5°C.

Oxidation: Slowly add 98% hydrogen peroxide while maintaining the temperature below

30°C.

Reaction: Stir the solution at 25-30°C for 24 hours, followed by stirring at 0°C for 1 hour.

Precipitation and Filtration: The precipitated product is collected by filtration through a

sintered glass funnel.

Washing: Wash the precipitate with concentrated sulfuric acid.

Purification: Dissolve the crude product in warm, dry chloroform and pass it through a short

column of anhydrous magnesium sulfate.

Crystallization: Concentrate the filtrate at 25°C and chill at 0°C for several hours to induce

crystallization of pale yellow prisms of hexanitrobenzene.

Pentanitroaniline

Reaction Mixture

Dissolve

Fuming H2SO4 (20% Oleum)

98% H2O2 Oxidation (5-30°C)

Crude HNBPrecipitation & Filtration Purified HNB SolutionPurification (Chloroform, MgSO4) Hexanitrobenzene CrystalsCrystallization (0°C)

Click to download full resolution via product page
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Synthesis workflow for Hexanitrobenzene (HNB).

Synthesis of Benzenetrifuroxan
Benzenetrifuroxan can be synthesized via the thermal degradation of 1,3,5-triazido-2,4,6-

trinitrobenzene.

Experimental Protocol:

Precursor Synthesis: Synthesize 1,3,5-triazido-2,4,6-trinitrobenzene from the reaction of

1,3,5-trichloro-2,4,6-trinitrobenzene with sodium azide in aqueous ethanol.

Thermal Degradation: Heat the precursor, 1,3,5-triazido-2,4,6-trinitrobenzene, to its melting

point (131°C) to induce thermal degradation and formation of Benzenetrifuroxan.

1,3,5-Trichloro-2,4,6-trinitrobenzene

1,3,5-Triazido-2,4,6-trinitrobenzene

Reaction in aq. Ethanol

Sodium Azide

BenzenetrifuroxanThermal Degradation (131°C)

Click to download full resolution via product page

Synthesis pathway for Benzenetrifuroxan.

Toxicological Profile and Potential Mechanisms of
Action
The toxicological properties of C6N6O6 isomers are not extensively studied individually.

However, as nitroaromatic compounds, their toxicity is generally attributed to the metabolic

reduction of the nitro groups, leading to the formation of reactive intermediates that can cause

cellular damage.

General Toxicity of Nitroaromatic Compounds
Nitroaromatic compounds are known for their potential mutagenicity and carcinogenicity.[5][6]

The mechanism of toxicity often involves the enzymatic reduction of the nitro group to form
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nitroso and hydroxylamine intermediates. These reactive species can bind to cellular

macromolecules, including DNA, leading to mutations.[7] The mutagenic activity of many

nitroaromatics is dependent on the presence of nitroreductase enzymes found in bacteria and

mammalian cells.[7]

In Vitro Cytotoxicity and Genotoxicity Assessment
Standardized in vitro assays are employed to evaluate the cytotoxic and genotoxic potential of

chemicals. For compounds like the C6N6O6 isomers, a tiered approach is recommended.

Experimental Protocol: In Vitro Cytotoxicity Assay (e.g., Neutral Red Uptake Assay)

Cell Culture: Maintain a suitable mammalian cell line (e.g., human keratinocytes) in

appropriate culture conditions.

Toxicity Determination: Perform a preliminary cytotoxicity assay to determine the

concentration range of the test compound.

Exposure: Expose the cells to various concentrations of the C6N6O6 isomer for a defined

period (e.g., 24-48 hours).

Neutral Red Staining: Incubate the treated cells with a medium containing neutral red, a

supravital dye that is taken up by viable cells.

Extraction and Quantification: Extract the dye from the cells and measure the absorbance

using a spectrophotometer.

Data Analysis: Calculate the concentration that causes a 50% reduction in cell viability

(IC50).
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Cytotoxicity Assay Workflow

Mammalian Cell Culture

Exposure to C6N6O6 Isomer

Neutral Red Staining

Absorbance Measurement

IC50 Calculation
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Workflow for an in vitro cytotoxicity assay.

Potential Metabolic Activation and Detoxification
The metabolism of nitroaromatic compounds can proceed through two major pathways:

reduction of the nitro group and replacement of the nitro group with glutathione.[8] The

reduction pathway is often linked to toxicity, as it generates reactive intermediates.[8] This

process can be carried out by enzymes in the liver and by the intestinal microflora.[8]
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Nitroaromatic Compound (e.g., HNB)

Nitro Anion Radical
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Amine Metabolite DNA Adducts

Reacts with DNA
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Generalized metabolic activation pathway of nitroaromatic compounds leading to toxicity.

Conclusion
The isomers of C6N6O6, particularly Hexanitrobenzene and Benzenetrifuroxan, are high-

energy materials with well-defined explosive properties. Their synthesis requires careful

handling of hazardous reagents and conditions. From a toxicological perspective, these

compounds are of concern due to their nitroaromatic structure, which suggests a potential for

mutagenicity and carcinogenicity through metabolic activation. Further research is needed to

fully characterize the biological activities and toxicological profiles of each isomer, employing
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detailed in vitro and in vivo studies. The methodologies and data presented in this guide

provide a foundational resource for researchers and professionals working with these and

related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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